molecular formula C24H19N3O2 B2718903 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-42-6

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2718903
CAS No.: 901268-42-6
M. Wt: 381.435
InChI Key: AGPUJHVWGDRTEZ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by methoxy substitutions at the 3- and 4-positions of the aryl groups attached to the pyrazoloquinoline core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and enzyme-inhibitory properties . Its structure combines a pyrazole ring fused with a quinoline system, with methoxy groups contributing to electronic and steric effects that modulate biological interactions.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-28-18-12-10-17(11-13-18)27-24-20-8-3-4-9-22(20)25-15-21(24)23(26-27)16-6-5-7-19(14-16)29-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPUJHVWGDRTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of a modified Skraup reaction, which is a well-known procedure for synthesizing quinoline derivatives. This reaction involves the condensation of aniline derivatives with glycerol under acidic conditions, often facilitated by microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, its ability to intercalate into DNA can disrupt replication and transcription processes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Substituent Effects on Anti-Inflammatory Activity
  • 3-Amino-4-(4-Hydroxyphenylamino)-1H-Pyrazolo[4,3-c]quinoline (2i): Displays potent anti-inflammatory activity with an IC50 of 0.42 μM against LPS-induced NO production, comparable to the control drug 1400W. The hydroxyl group at the 4-position may improve hydrogen-bonding interactions with enzymes .
  • 3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazolo[4,3-c]quinoline: Lacks polar substituents, resulting in reduced anti-inflammatory efficacy compared to amino- or hydroxyl-bearing analogs .
Structural Modifications and Pharmacological Outcomes
Compound ID Substituents Key Activity/Property Reference
Target Compound 3-(3-MeOPh), 1-(4-MeOPh) Unknown (structural analogies suggest moderate activity)
2i 3-NH2, 4-(4-HOPhNH) IC50 = 0.42 μM (NO inhibition)
2m 3-NH2, 4-(4-COOHPhNH) IC50 = 0.39 μM (NO inhibition)
C350-0671 (ID) 6,8-diF, 1-(4-FPh), 3-(3-MeOPh) Antibacterial β-glucuronidase inhibition
42 (from ) 3-NH2, 4-(4-FPhNH) Reduces chemotherapy-induced diarrhea via pH-dependent βG inhibition

Key Observations :

  • Amino vs. Methoxy Substitutions: Amino groups (e.g., 2i, 2m) significantly enhance anti-inflammatory activity compared to methoxy derivatives, likely due to stronger hydrogen-bonding and electron-donating effects .
  • Fluorine and Chlorine Substituents : Halogenated analogs (e.g., C350-0671) show specificity for bacterial enzymes, suggesting that electron-withdrawing groups may improve target selectivity .
  • Dual Methoxy Groups : The target compound’s methoxy substituents may reduce metabolic degradation compared to hydroxylated analogs but could also decrease affinity for polar enzyme active sites .

Biological Activity

3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18N2O2
  • Molecular Weight : 306.36 g/mol
  • Structure : The compound features a pyrazoloquinoline backbone with methoxyphenyl substituents that may enhance its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics necessary for mitosis. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Case Study: In Vitro Analysis

In a study assessing the efficacy of related compounds, derivatives showed IC50 values ranging from 0.08 to 12.07 µM against different cancer cell lines. The docking simulations suggested that the methoxy groups facilitate binding to the colchicine site on tubulin, enhancing the compound's efficacy against cancer cells .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which are crucial in treating diseases characterized by chronic inflammation.

  • Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

Research Findings

A study highlighted that related pyrazolo compounds significantly reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the safety and efficacy of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline.

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.
  • Toxicity : Preliminary toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 Values (µM)References
AnticancerInhibition of tubulin polymerization0.08 - 12.07
Anti-inflammatoryInhibition of cytokines (COX-2, TNF-alpha)Not specified
General ToxicityLow toxicity at therapeutic dosesN/A

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